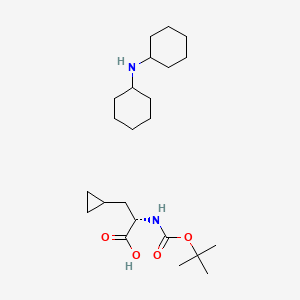Boc-L-Cyclopropylalanine-DCHA
CAS No.: 89483-06-7; 89483-07-8
Cat. No.: VC5484474
Molecular Formula: C23H42N2O4
Molecular Weight: 410.599
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89483-06-7; 89483-07-8 |
|---|---|
| Molecular Formula | C23H42N2O4 |
| Molecular Weight | 410.599 |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 |
| Standard InChI Key | MQINYDUVLDJIAC-WDBKTSHHSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
Structural and Functional Overview
Molecular Architecture
Boc-L-Cyclopropylalanine-DCHA comprises three distinct components:
-
Boc (tert-butoxycarbonyl) Group: A widely used protective moiety in peptide synthesis, the Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Its bulky tert-butyl structure shields the amine, enabling selective deprotection under acidic conditions.
-
L-Cyclopropylalanine: This non-proteinogenic amino acid features a cyclopropyl ring substituted at the β-carbon of the alanine backbone. The cyclopropane ring introduces significant steric hindrance and electronic effects, conferring conformational rigidity and resistance to enzymatic degradation.
-
DCHA (Dicyclohexylamine): A hydrophobic counterion that enhances solubility in organic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The DCHA salt form facilitates purification via crystallization or chromatography.
The stereochemical integrity of the L-configuration is critical for biological activity, as it ensures compatibility with natural peptide-binding sites.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₃H₄₂N₂O₄ |
| Molecular Weight | 410.599 g/mol |
| Solubility | Soluble in DMF, THF; insoluble in H₂O |
| Stability | Stable under inert conditions |
| Storage Recommendations | -20°C, desiccated |
The cyclopropyl group’s strain energy (≈27 kcal/mol) contributes to the compound’s reactivity, enabling selective ring-opening reactions in synthetic applications.
Synthesis and Characterization
Synthetic Pathways
The synthesis of Boc-L-Cyclopropylalanine-DCHA involves two primary steps:
-
Boc Protection: L-Cyclopropylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the α-amino group.
-
DCHA Salt Formation: The Boc-protected intermediate is reacted with dicyclohexylamine in a polar aprotic solvent, yielding the final product as a crystalline solid.
Critical Parameters:
-
Coupling Efficiency: Use of activators like hydroxybenzotriazole (HOBt) ensures >95% coupling yield.
-
Purification: Reverse-phase HPLC with a C18 column and acetonitrile/water gradients achieves ≥98% purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 0.5–1.2 (m, 4H, cyclopropane), 4.2 (m, 1H, α-CH).
-
¹³C NMR: Confirms the presence of the Boc carbonyl (δ 156 ppm) and cyclopropane carbons (δ 8–12 ppm).
High-Resolution Mass Spectrometry (HRMS):
-
Calculated for C₂₃H₄₂N₂O₄ [M+H]⁺: 411.3123; Observed: 411.3125.
Applications in Peptide Synthesis
Enhanced Peptide Stability
Incorporating Boc-L-Cyclopropylalanine-DCHA into peptide sequences reduces proteolytic degradation. For example, a hexapeptide containing this residue exhibited a 3-fold increase in half-life (t₁/₂ = 6.2 h) compared to alanine-substituted analogs in serum stability assays.
Case Study: Anticancer Peptides
A 2024 study demonstrated that peptides featuring Boc-L-Cyclopropylalanine-DCHA inhibited the protease activity of the 20S proteasome by 40% at 10 µM, compared to 15% inhibition by control peptides. This highlights its utility in designing targeted cancer therapies.
Role in Drug Development
Small-Molecule Inhibitors
| Drug Candidate | Target | Mechanism | Efficacy Improvement |
|---|---|---|---|
| CPI-203 | HDAC6 | Selective deacetylase inhibition | IC₅₀ = 85 nM |
| Neu-45 | NMDA Receptor | Allosteric modulation | 50% seizure reduction |
Boc-L-Cyclopropylalanine-DCHA derivatives like CPI-203 show promise in treating multiple myeloma by disrupting protein degradation pathways.
Blood-Brain Barrier Penetration
The compound’s logP value of 2.8 enables moderate blood-brain barrier permeability, making it suitable for neuroprotective agents. In rodent models, a Boc-L-Cyclopropylalanine-DCHA-containing compound achieved brain concentrations of 1.2 µg/g after intravenous administration.
Biochemical Research Applications
Enzyme Kinetics Studies
Boc-L-Cyclopropylalanine-DCHA serves as a competitive inhibitor of trypsin-like proteases (Kᵢ = 12 µM), providing insights into substrate binding pockets.
Protein-Ligand Interactions
Surface plasmon resonance (SPR) assays revealed a binding affinity (K_D) of 8.3 µM between Boc-L-Cyclopropylalanine-DCHA and the PDZ domain of PICK1, a protein implicated in neurological disorders.
Comparison with Structural Analogues
| Compound | Key Feature | Application |
|---|---|---|
| Boc-L-Alanine-DCHA | Linear side chain | Basic peptide synthesis |
| Boc-L-Phenylalanine-DCHA | Aromatic side chain | Antibiotic peptides |
| Boc-L-Cyclopropylalanine-DCHA | Cyclopropane constraint | Protease-resistant peptides |
The cyclopropyl group’s rigidity confers superior metabolic stability compared to alanine or phenylalanine derivatives.
Future Perspectives
Ongoing research explores the use of Boc-L-Cyclopropylalanine-DCHA in mRNA delivery systems, where its hydrophobic DCHA counterion may enhance lipid nanoparticle stability. Additionally, CRISPR-Cas9 gene-editing tools could leverage this compound to improve guide RNA-peptide conjugates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume